molecular formula C5H5N3O3 B2774856 6-Amino-5-nitro-pyridin-3-ol CAS No. 1935948-86-9

6-Amino-5-nitro-pyridin-3-ol

Cat. No.: B2774856
CAS No.: 1935948-86-9
M. Wt: 155.113
InChI Key: SIWLSZKINIMDKC-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-pyridin-3-ol is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.113. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLSZKINIMDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyridines, pyridine rings bearing one or more nitro groups, represent a cornerstone of heterocyclic chemistry. Their unique electronic properties, characterized by the electron-withdrawing nature of the nitro group, render the pyridine ring susceptible to nucleophilic attack, a feature that has been masterfully exploited in organic synthesis. This technical guide provides a comprehensive exploration of the discovery and historical evolution of nitropyridine chemistry. We will delve into the early challenges of pyridyl nitration, the groundbreaking synthetic strategies that unlocked this class of compounds, and their subsequent rise as pivotal intermediates in the development of a diverse array of pharmaceuticals and agrochemicals. This guide will provide detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the enduring legacy of nitropyridines in modern drug discovery.

The Dawn of Pyridine Chemistry: An Unreactive Aromatic

The story of nitropyridines is intrinsically linked to the broader history of pyridine chemistry. First isolated from bone oil in the mid-19th century, pyridine's aromatic structure, analogous to benzene, was elucidated in the 1860s by chemists such as Wilhelm Körner and James Dewar.[1] Early pioneers of organic synthesis, including Arthur Rudolf Hantzsch, developed methods for constructing the pyridine ring itself, such as the renowned Hantzsch pyridine synthesis of 1881.[2] However, the pyridine nucleus proved to be remarkably resistant to electrophilic substitution reactions that were well-established for benzene and its derivatives.

The nitrogen heteroatom, with its lone pair of electrons, readily protonates under the acidic conditions typically employed for nitration, forming the pyridinium ion. This positively charged species is heavily deactivated towards electrophilic attack, rendering direct nitration of pyridine a formidable challenge. Early attempts to nitrate pyridine using standard mixed acid (HNO₃/H₂SO₄) conditions resulted in extremely low yields of 3-nitropyridine, often requiring harsh temperatures and pressures. This inherent unreactivity set the stage for a century of chemical innovation aimed at taming the pyridine ring and unlocking its synthetic potential.

The Breakthrough: Activating the Pyridine Ring

The early 20th century witnessed a paradigm shift in pyridine chemistry, largely driven by the work of Russian chemist Aleksei Chichibabin. While renowned for his eponymous reaction for the amination of pyridine, his broader contributions to understanding pyridine reactivity were profound.[2][3][4][5] The quest for efficient methods to introduce a nitro group onto the pyridine ring led to two major strategic breakthroughs: nitration via N-oxidation and the development of novel nitrating agents .

The N-Oxide Gateway: A Paradigm Shift in Pyridine Functionalization

The formation of pyridine N-oxide, first prepared in the early 20th century, proved to be a watershed moment. The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring. The oxygen atom can donate electron density back into the ring, particularly activating the 2- and 4-positions towards electrophilic attack, while the nitrogen atom's positive formal charge continues to withdraw electron density, influencing the overall reactivity.

This activation strategy paved the way for the efficient synthesis of 4-nitropyridine-N-oxide. By treating pyridine N-oxide with a nitrating agent, typically a mixture of nitric and sulfuric acid, the nitro group is regioselectively introduced at the 4-position in high yield.[6][7] The resulting 4-nitropyridine-N-oxide is a versatile intermediate that can be readily deoxygenated to afford 4-nitropyridine.

Diagram of 4-Nitropyridine Synthesis via N-Oxide:

G Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., H₂O₂, Acetic Acid) Four_Nitropyridine_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Four_Nitropyridine_N_Oxide Nitration (HNO₃, H₂SO₄) Four_Nitropyridine 4-Nitropyridine Four_Nitropyridine_N_Oxide->Four_Nitropyridine Deoxygenation (e.g., PCl₃)

Caption: Synthesis of 4-Nitropyridine via the N-Oxide intermediate.

The Quest for 3-Nitropyridine: A Tale of Rearrangement

While the N-oxide strategy provided an elegant solution for accessing 4-nitropyridines, the synthesis of 3-nitropyridine remained a challenge. Direct nitration, though low-yielding, was the primary historical route. A significant advancement came with the discovery of a novel nitration method involving dinitrogen pentoxide (N₂O₅).

This method, developed and refined over the years, involves the reaction of pyridine with N₂O₅ to form an N-nitropyridinium salt. Subsequent treatment with a sulfur-based nucleophile, such as sulfur dioxide or a bisulfite salt, initiates a fascinating cascade of reactions. The nucleophile adds to the 2- or 4-position of the N-nitropyridinium ring, forming a dihydropyridine intermediate. This is followed by a[8][9]-sigmatropic rearrangement of the nitro group from the nitrogen atom to the 3-position of the ring, ultimately leading to the formation of 3-nitropyridine after elimination of the sulfur-containing group and rearomatization.[10][11][12] This method provides significantly improved yields of 3-nitropyridine compared to the harsh conditions of direct nitration.

Diagram of 3-Nitropyridine Synthesis via[8][9]-Sigmatropic Rearrangement:

G Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium Salt Pyridine->N_Nitropyridinium N₂O₅ Dihydropyridine Dihydropyridine Intermediate N_Nitropyridinium->Dihydropyridine SO₂ / HSO₃⁻ Rearranged_Intermediate Rearranged Intermediate Dihydropyridine->Rearranged_Intermediate [1,5]-Sigmatropic Rearrangement Three_Nitropyridine 3-Nitropyridine Rearranged_Intermediate->Three_Nitropyridine Elimination & Aromatization

Caption: Synthesis of 3-Nitropyridine via N-nitration and rearrangement.

The Elusive 2-Nitropyridine: A Synthesis Born from Substitution

The synthesis of 2-nitropyridine presented its own unique set of challenges. Direct nitration overwhelmingly favors the 3-position, and the N-oxide route leads to the 4-isomer. The breakthrough for accessing 2-nitropyridines came not from direct nitration of the parent heterocycle, but from nucleophilic aromatic substitution (SNA) reactions on pre-functionalized pyridines.

One of the earliest and most effective methods involves the treatment of 2-chloropyridine with a nitrating agent under conditions that promote nucleophilic substitution. While this might seem counterintuitive, the reaction proceeds through a complex mechanism, often involving the formation of an N-nitropyridinium intermediate, which then undergoes substitution. A more direct and modern approach involves the diazotization of 2-aminopyridine in the presence of a nitrite source, a variation of the Sandmeyer reaction.

Experimental Protocols: A Journey Through Time

To provide a practical understanding of the evolution of nitropyridine synthesis, this section details both historical and modern experimental protocols.

Historical Protocol: Direct Nitration of Pyridine (Low-Yield Synthesis of 3-Nitropyridine)

This protocol is based on early 20th-century literature and should be approached with extreme caution due to the harsh reaction conditions and low yields.

Materials:

  • Pyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Potassium Nitrate (optional, as a solid nitrating agent)

  • High-pressure autoclave

Procedure:

  • Carefully charge a high-pressure autoclave with pyridine.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to the autoclave, ensuring the temperature is kept as low as possible during the addition.

  • Alternatively, add solid potassium nitrate to a solution of pyridine in concentrated sulfuric acid.

  • Seal the autoclave and heat to temperatures in the range of 200-300 °C for several hours.

  • After cooling, carefully vent the autoclave and neutralize the reaction mixture with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by distillation or crystallization.

Causality and Insights: This method highlights the extreme deactivation of the pyridine ring towards electrophilic attack. The high temperatures and pressures are necessary to overcome the large activation energy barrier for nitration of the pyridinium ion. The yields are typically very low (often less than 10%), and the reaction is hazardous, making it largely of historical interest.

Modern Protocol: Synthesis of 4-Nitropyridine via N-Oxidation

This protocol is a standard and efficient method for the preparation of 4-nitropyridine.

Materials:

  • Pyridine

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Phosphorus Trichloride (PCl₃) or Triphenylphosphine (PPh₃)

  • Sodium Bicarbonate solution

  • Dichloromethane

Procedure: Step 1: Synthesis of Pyridine N-Oxide

  • In a round-bottom flask, combine pyridine and glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 50 °C.

  • After the addition is complete, heat the reaction mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain pyridine N-oxide.

Step 2: Nitration of Pyridine N-Oxide

  • To a flask containing pyridine N-oxide, slowly add concentrated sulfuric acid while cooling in an ice bath.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 90-100 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 4-nitropyridine-N-oxide.

Step 3: Deoxygenation of 4-Nitropyridine-N-Oxide

  • Dissolve 4-nitropyridine-N-oxide in a suitable solvent such as chloroform or acetonitrile.

  • Slowly add phosphorus trichloride or triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and quench with water.

  • Neutralize with sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer, filter, and remove the solvent to yield 4-nitropyridine, which can be further purified by crystallization or chromatography.

Causality and Insights: This multi-step synthesis is a testament to the power of strategic functionalization. The initial N-oxidation activates the 4-position, allowing for efficient and regioselective nitration. The final deoxygenation step is a reliable method to obtain the target 4-nitropyridine. This approach is far superior to direct nitration in terms of yield, safety, and scalability.

The Rise of Nitropyridines in Drug Discovery and Development

The synthetic accessibility of nitropyridines, coupled with their unique reactivity, has made them invaluable building blocks in medicinal chemistry. The electron-withdrawing nitro group not only directs further functionalization but also serves as a versatile precursor to other important functional groups, most notably the amino group, through reduction.

Isoniazid: A Landmark in Tuberculosis Treatment

One of the most significant contributions of pyridine chemistry to medicine is the development of isoniazid , a first-line antitubercular drug. While isoniazid itself is not a nitropyridine, its synthesis historically involves pyridine-derived intermediates. The development of isoniazid in the early 1950s was a turning point in the fight against tuberculosis.[13][14] Its synthesis often starts from 4-methylpyridine (γ-picoline), which is oxidized to isonicotinic acid. This acid is then converted to its hydrazide, isoniazid. The accessibility of pyridine precursors was crucial for the large-scale production of this life-saving drug.

Diagram of a Synthetic Route to Isoniazid:

G Four_Methylpyridine 4-Methylpyridine Isonicotinic_Acid Isonicotinic Acid Four_Methylpyridine->Isonicotinic_Acid Oxidation Isoniazid Isoniazid Isonicotinic_Acid->Isoniazid Esterification then Hydrazinolysis

Caption: A simplified synthetic pathway to the antitubercular drug Isoniazid.

Nitropyridines as Key Intermediates

Many modern pharmaceuticals contain the pyridine scaffold, and nitropyridines often serve as key intermediates in their synthesis.[15] The nitro group's ability to activate the pyridine ring for nucleophilic aromatic substitution allows for the introduction of a wide range of substituents. Furthermore, the reduction of the nitro group to an amine provides a handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems.

Table of Selected Drugs with Pyridine Moieties (and potential for nitropyridine intermediates in synthesis):

Drug NameTherapeutic AreaRole of Pyridine Moiety
Imatinib Oncology (CML, GIST)A central component of the pharmacophore, interacting with the kinase active site.
Nifedipine CardiovascularA dihydropyridine calcium channel blocker.
Omeprazole GastroenterologyPart of the benzimidazole-sulfinyl-pyridine core structure of this proton pump inhibitor.
Pioglitazone Endocrinology (Diabetes)The pyridine ring is a key structural element of this thiazolidinedione drug.

Conclusion and Future Perspectives

The journey of nitropyridine chemistry is a compelling narrative of overcoming synthetic challenges through ingenuity and a deep understanding of chemical reactivity. From the early struggles with an unreactive aromatic system to the development of elegant, multi-step strategies, the history of nitropyridines is a microcosm of the evolution of organic synthesis.

Today, nitropyridines continue to be indispensable tools for medicinal chemists and drug development professionals. Their versatility as synthetic intermediates ensures their continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of pyridine-containing molecules will be paramount. The legacy of the early pioneers of pyridine chemistry provides a solid foundation upon which future generations of scientists will continue to build, leading to the discovery of new medicines that will benefit humanity.

References

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  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • NCBI. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved February 4, 2026, from [Link]

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  • Wikipedia. (n.d.). Isoniazid. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved February 4, 2026, from [Link]

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  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 4, 2026, from [Link]

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  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 16: Pyridine Synthesis. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved February 4, 2026, from [Link]

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  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved February 4, 2026, from [Link]

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  • PubMed. (2020, July 15). Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. Retrieved February 4, 2026, from [Link]

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Sources

CAS number and molecular weight of 6-Amino-5-nitro-pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-5-nitro-pyridin-3-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 6-Amino-5-nitro-pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The trifunctional nature of this pyridine derivative, featuring amino, nitro, and hydroxyl groups, establishes it as a versatile scaffold and a valuable building block for the synthesis of complex molecules. We will explore its core physicochemical properties, delineate a plausible synthetic pathway grounded in established chemical principles, discuss its potential applications in drug discovery, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for laboratory professionals engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

6-Amino-5-nitro-pyridin-3-ol is a substituted pyridine ring, an aromatic heterocycle whose electron-deficient nature is further modulated by the presence of both an electron-donating amino group and a strong electron-withdrawing nitro group. This electronic push-pull system, combined with the acidic hydroxyl group, dictates the molecule's reactivity and potential for intermolecular interactions.

The key identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1935948-86-9[1]
Molecular Formula C₅H₅N₃O₃[1][2]
Molecular Weight 155.11 g/mol [1][2]
IUPAC Name 6-amino-5-nitropyridin-3-ol
Appearance Data not available; related compounds are often colored solids.
Density (Predicted) 1.629 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 513.6 ± 50.0 °C[1]
pKa (Predicted) 9.06 ± 0.10[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach involves the electrophilic nitration of 6-Amino-pyridin-3-ol. The directing effects of the substituents are crucial. The amino (-NH₂) and hydroxyl (-OH) groups are both strongly activating and ortho-, para-directing. The pyridine nitrogen acts as a deactivating meta-director. In this case, the C5 position is ortho to the amino group and meta to the hydroxyl group, making it a highly favorable site for electrophilic substitution.

Causality of Experimental Choices:

  • Starting Material: 6-Amino-pyridin-3-ol (CAS 55717-46-9) is chosen as it already contains two of the three required functional groups in the correct orientation.[3]

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) is critical to prevent over-nitration, side reactions, and potential runaway reactions, which are a known hazard with nitroaromatic compounds.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on standard organic chemistry procedures. It must be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-Amino-pyridin-3-ol (1.0 eq). Cool the flask in an ice-salt bath.

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) dropwise while maintaining the internal temperature below 10 °C. The starting material will dissolve to form the pyridinium salt.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material from the dropping funnel. The internal temperature must be rigorously controlled to not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice. This will precipitate the product and quench the reaction.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical flow for the synthesis.

SynthesisWorkflow SM 6-Amino-pyridin-3-ol Reaction Electrophilic Aromatic Substitution (Nitration at C5) 0-10 °C SM->Reaction Reagents H₂SO₄, HNO₃ (Nitrating Mixture) Reagents->Reaction Quench Ice Water Quench Reaction->Quench Product 6-Amino-5-nitro-pyridin-3-ol Purify Neutralization, Filtration, Recrystallization Quench->Purify Purify->Product

Caption: Proposed synthesis of 6-Amino-5-nitro-pyridin-3-ol.

Applications in Research and Drug Discovery

The true value of 6-Amino-5-nitro-pyridin-3-ol lies in its potential as a versatile chemical building block for creating libraries of more complex molecules for drug discovery and agrochemical research.[3][4]

Role as a Synthetic Intermediate

The three distinct functional groups offer orthogonal reactivity, allowing for selective modification:

  • Amino Group (-NH₂): Can be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reactions).

  • Nitro Group (-NO₂): Can be readily reduced to a second amino group, creating diamino-pyridinol derivatives. This reduction opens up pathways to fused heterocyclic systems like pyridopyrazines. The nitro group also activates the pyridine ring for nucleophilic aromatic substitution.[5]

  • Hydroxyl Group (-OH): Can be alkylated to form ethers or acylated to form esters, allowing for modulation of physicochemical properties like solubility and lipophilicity.

This trifunctionality makes the compound an ideal scaffold for generating molecular diversity in the pursuit of new bioactive agents.

Potential Therapeutic and Biological Relevance

While direct biological activity data for this specific molecule is scarce, the aminonitropyridine scaffold is present in compounds explored for various therapeutic areas.

  • Kinase Inhibition: Substituted aminopyridinol and aminopyrimidinol derivatives have been successfully designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[6] The core structure of 6-Amino-5-nitro-pyridin-3-ol provides a valid starting point for designing new kinase inhibitors.

  • Antimicrobial and Anticancer Agents: The broader class of nitropyridine derivatives has been investigated for antimicrobial and anticancer properties.[5][7] The nitro group is a key feature in some bioreductive drugs, which are activated under hypoxic conditions found in solid tumors.

  • Enzyme Inhibition: Nitropyridine derivatives have been synthesized and evaluated as potent inhibitors for enzymes like urease, which is relevant for treating gastric diseases.[5]

Visualization of Role in Drug Discovery

DrugDiscovery cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization Scaffold 6-Amino-5-nitro-pyridin-3-ol (Starting Scaffold) R1 Modify -NH₂ (e.g., Acylation) Scaffold->R1 R2 Modify -OH (e.g., Etherification) Scaffold->R2 R3 Reduce -NO₂ (to -NH₂) Scaffold->R3 Library Diverse Chemical Library R1->Library R2->Library R3->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound(s) Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead

Sources

Potential biological activities of aminonitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Aminonitropyridines: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Aminonitropyridine (ANP) Scaffold

Aminonitropyridines (ANPs)—specifically isomers like 2-amino-3-nitropyridine and 2-amino-5-nitropyridine—represent a "privileged scaffold" in medicinal chemistry. Unlike simple pyridines, the push-pull electronic relationship between the electron-donating amino group (–NH₂) and the electron-withdrawing nitro group (–NO₂) creates unique dipole moments and coordination sites. This electronic distinctiveness allows ANPs to serve as potent bidentate ligands for metallodrugs, covalent modifiers of enzymatic active sites, and precursors for fused heterocycles (e.g., imidazopyridines).

This guide dissects the biological utility of ANPs, moving beyond general observations to specific structure-activity relationships (SAR), validated experimental protocols for activity assessment, and mechanistic insights into their role as kinase and urease inhibitors.

Part 1: Structural Logic & Pharmacophore Analysis

The biological activity of ANPs is dictated by the relative positioning of the amino and nitro functionalities.

1.1 Electronic Push-Pull & Coordination Chemistry

The ortho arrangement (e.g., 2-amino-3-nitropyridine) facilitates intramolecular hydrogen bonding, locking the conformation and increasing lipophilicity, which enhances membrane permeability. In contrast, the para-like arrangement (e.g., 2-amino-5-nitropyridine) maximizes the dipole moment, enhancing binding affinity in polar enzyme pockets.

  • Metal Chelation: The N-ring nitrogen and the amino nitrogen can act as a bidentate chelate, particularly when the nitro group withdraws electron density, modulating the pKa of the ring nitrogen. This is critical for Platinum(II) and Ruthenium(II) anticancer complexes.

  • Reductive Bioactivation: The nitro group serves as a "warhead" that can be enzymatically reduced (by nitroreductases) to hydroxylamines or amines, often leading to DNA intercalation or cross-linking in hypoxic tumor environments.

1.2 Visualization: Structure-Activity Relationship (SAR) Map

ANP_SAR Core Aminonitropyridine Core Scaffold Nitro Nitro Group (-NO2) (Positions 3, 5) Core->Nitro Amino Amino Group (-NH2) (Position 2) Core->Amino RingN Pyridine Nitrogen Core->RingN Reductase Target: TrxR1 Inhibition (Anticancer) Nitro->Reductase Bio-reduction Warhead Urease Urease Inhibition (H. pylori) Nitro->Urease Electronic Modulation Chelation Metal Complexation (Pt/Ru Cytotoxicity) Amino->Chelation Kinase Kinase Inhibition (JAK2, GSK3) Amino->Kinase H-Bond Donor (Hinge Binder) RingN->Chelation Bidentate Ligand Formation

Figure 1: SAR Map illustrating how specific functional groups on the ANP scaffold drive distinct biological outcomes, from metal chelation to enzymatic inhibition.

Part 2: Therapeutic Applications & Mechanisms

2.1 Oncology: Thioredoxin Reductase (TrxR1) & Metal Complexes

ANPs have shown significant potency against cytosolic thioredoxin reductase 1 (TrxR1).[1] TrxR1 is overexpressed in many cancers and protects tumors from oxidative stress.

  • Mechanism: The electrophilic nature of the ANP scaffold, often enhanced by the nitro group, allows it to target the selenocysteine residue in the active site of TrxR1, irreversibly inhibiting the enzyme and inducing oxidative stress-mediated apoptosis.

  • Metallodrugs: Platinum(II) complexes utilizing 2-amino-5-nitropyridine ligands have demonstrated superior cytotoxicity against lung (A549) and colon (DLD-1) cancer lines compared to non-nitro analogs. The nitro group enhances the lability of the ligand or alters the redox potential of the metal center.

2.2 Infectious Disease: Urease Inhibition

Helicobacter pylori survival depends on urease to neutralize stomach acid. 3-Nitropyridylpiperazine derivatives function as potent urease inhibitors.

  • Potency: IC50 values ~2.0 µM (superior to the standard Thiourea at 23.2 µM).[2]

  • Selectivity: These derivatives often show selectivity for bacterial urease over mammalian counterparts due to specific pi-stacking interactions facilitated by the electron-deficient pyridine ring.

2.3 Antimicrobial Activity (Gram-Positive Selectivity)

2-Amino-3-nitropyridine derivatives exhibit a distinct spectrum of activity, primarily targeting Gram-positive bacteria (e.g., S. aureus, B. subtilis).

  • Barrier Penetration: The lipophilicity of the ANP core allows penetration of the peptidoglycan layer. Activity against Gram-negative bacteria is generally poor unless the scaffold is functionalized with cationic moieties (e.g., cyclohexylamine or arginine tails) to disrupt the outer lipopolysaccharide membrane.

Part 3: Technical Protocols

This section provides self-validating experimental workflows. These protocols are designed to ensure reproducibility and minimize false positives common in high-throughput screening.

3.1 Protocol A: Urease Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of ANP derivatives against Jack Bean Urease (model for H. pylori urease).

Reagents:

  • Jack Bean Urease (Sigma-Aldrich, Type III).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 8.2, 10 mM).

  • Indicator: Phenol Red (0.002% w/v).

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in 100% DMSO to create a 10 mM stock. Serial dilute in phosphate buffer to achieve final test concentrations (0.1 µM – 100 µM). Note: Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step):

    • Mix 10 µL of enzyme solution (5 U/mL) with 10 µL of test compound.

    • Incubate at 30°C for 15 minutes. Why? This allows for slow-binding inhibition or active-site modification to occur before substrate competition.

  • Reaction Initiation: Add 40 µL of Urea solution containing Phenol Red.

  • Kinetic Readout: Measure absorbance at 570 nm immediately (t=0) and every 60 seconds for 10 minutes.

    • Mechanism:[3][4][5][6] Urease hydrolyzes urea to ammonia, raising pH. Phenol red turns pink/red. Inhibition preserves the yellow color.

  • Validation:

    • Positive Control: Thiourea (Standard inhibitor).[2]

    • Negative Control: DMSO vehicle only (100% activity).

    • Blank: No enzyme (0% activity baseline).

Data Analysis: Calculate % Inhibition using the reaction velocity (


):


3.2 Protocol B: Synthesis of Metal-ANP Complexes

Objective: Synthesis of a Pt(II) complex with 2-amino-5-nitropyridine (Ligand L).

Workflow Visualization:

Synthesis_Workflow Start Start: K2PtCl4 (Aqueous Solution) Mix Reaction: Mix solutions, Stir at 50°C for 24h (Protect from light) Start->Mix Ligand Ligand: 2-Amino-5-nitropyridine (Dissolved in Acetone/Water) Ligand->Mix Precipitate Precipitation: Yellow/Orange solid forms Mix->Precipitate Wash Purification: Wash with Water, Ethanol, Diethyl Ether (Removes unreacted ligand) Precipitate->Wash Dry Drying: Vacuum desiccation over P2O5 Wash->Dry Characterization Validation: 1H-NMR (DMSO-d6), IR (Pt-N stretch), Elemental Analysis Dry->Characterization

Figure 2: Synthetic workflow for the coordination of aminonitropyridines to Platinum(II) centers.

Part 4: Quantitative Data Summary

The following table summarizes key biological data points derived from recent literature for ANP derivatives.

Compound ClassTarget / OrganismActivity MetricComparatorReference
3-Nitropyridylpiperazines Jack Bean UreaseIC50: 2.0 – 2.3 µMThiourea (23.2 µM)[1]
Pt(II)-2-amino-5-nitropyridine DLD-1 (Colon Cancer)High CytotoxicityPt-3,4-dimethylpyridine[2]
2-Amino-3-cyanopyridine deriv. S. aureus (Gram +)MIC: 39 µg/mLGentamicin (0.19 µg/mL)[3]
Ru(II)-dinitropyridine MCF7 (Breast Cancer)Significant CytotoxicityCisplatin[2]

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2022. [Link] Citation Context: Comprehensive review of nitropyridine synthesis and biological activity, specifically urease inhibition and kinase targets.[7]

  • Synthesis and Evaluation of Cytotoxicity of Novel Pyridine Pt(II) Complexes. ResearchGate / Scientific Reports, 2016. [Link] Citation Context: Details the superior cytotoxic effect of aminonitropyridine ligands in platinum complexes compared to methyl-substituted pyridines.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules, 2022. [Link] Citation Context: Provides specific MIC values for 2-aminopyridine derivatives against Gram-positive bacteria and details the synthetic protocols.

  • Structure-Activity Relationship Study of Prion Inhibition. Journal of Medicinal Chemistry, 2010. [Link] Citation Context: Discusses the use of the aminopyridine scaffold in inhibiting prion replication, highlighting the versatility of the core structure.

Sources

Technical Guide: Substituted Pyridin-3-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, pharmacology, and experimental protocols for substituted pyridin-3-ol derivatives, with a specific focus on their utility as Acetylcholinesterase (AChE) inhibitors and antimicrobial agents.

Executive Summary

The pyridin-3-ol (3-hydroxypyridine) scaffold represents a "privileged structure" in medicinal chemistry due to its unique electronic duality. Unlike its 2- and 4-isomers, which exist predominantly as pyridones, pyridin-3-ol retains significant phenolic character while possessing a basic nitrogen. This zwitterionic potential allows it to participate in diverse hydrogen-bonding networks, making it an ideal mimic for bioactive substrates in neurodegenerative and infectious disease pathways.

This guide provides a technical roadmap for exploiting this scaffold, focusing on O-carbamoylation strategies for Alzheimer’s disease therapeutics (AChE inhibitors) and N-functionalization for antimicrobial efficacy.

Structural Significance & Pharmacophore Analysis

The 3-hydroxy group on the pyridine ring is electronically distinct. It is not conjugated with the ring nitrogen in the same manner as the 2- or 4-positions, preventing tautomerization to a stable ketone (pyridone).

  • pKa Modulation: The pyridine nitrogen (pKa ~5.2) and the hydroxyl group (pKa ~8.7) allow the molecule to exist as a cation, neutral species, or zwitterion depending on physiological pH.

  • Chelation Potential: The proximity of the nitrogen lone pair and the hydroxyl group facilitates bidentate coordination with metal ions (e.g., Zn²⁺, Cu²⁺), relevant for metalloenzyme inhibition.

  • Bioisosterism: The scaffold serves as a bioisostere for phenol and catechol moieties found in neurotransmitters (dopamine, serotonin), but with improved blood-brain barrier (BBB) permeability due to the heterocyclic nitrogen.

Therapeutic Application: AChE Inhibition (Alzheimer’s Disease)

The most commercially validated application of substituted pyridin-3-ols is in the design of pseudo-irreversible Acetylcholinesterase (AChE) inhibitors, analogous to Rivastigmine .

Mechanism of Action: The "Slow Substrate" Hypothesis

Pyridin-3-yl carbamates do not merely bind to the enzyme; they chemically modify it. The serine residue in the AChE catalytic triad attacks the carbamate carbonyl, transferring the carbamoyl moiety to the enzyme. This "carbamoylated enzyme" hydrolyzes very slowly (minutes to hours) compared to the acetylated enzyme (microseconds), effectively locking the enzyme in an inactive state and boosting acetylcholine levels.

Pathway Visualization

The following diagram illustrates the catalytic inhibition cycle.

AChE_Inhibition FreeEnzyme Free AChE (Active Serine-OH) Michaelis Michaelis Complex (Non-covalent) FreeEnzyme->Michaelis + Inhibitor Inhibitor Pyridin-3-yl Carbamate (Inhibitor) Inhibitor->Michaelis Transition Tetrahedral Intermediate Michaelis->Transition Nucleophilic Attack Carbamoylated Carbamoylated AChE (Inactive Enzyme) Transition->Carbamoylated Acylation LeavingGroup Pyridin-3-ol (Leaving Group) Transition->LeavingGroup Release Hydrolysis Slow Hydrolysis (t½ = minutes/hours) Carbamoylated->Hydrolysis H2O Hydrolysis->FreeEnzyme Regeneration

Figure 1: Mechanism of pseudo-irreversible inhibition of Acetylcholinesterase by pyridin-3-yl carbamates.

Experimental Protocol: Synthesis of Pyridin-3-yl Dimethylcarbamate

This protocol describes the synthesis of a core carbamate derivative. This reaction is sensitive to moisture; anhydrous conditions are critical to prevent hydrolysis of the carbamoyl chloride.

Reagents & Equipment[1]
  • Substrate: Pyridin-3-ol (98% purity).

  • Reagent: N,N-Dimethylcarbamoyl chloride (1.2 equiv).

  • Base: Triethylamine (TEA) or Pyridine (as solvent/base).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of nitrogen.

  • Dissolution: Add Pyridin-3-ol (1.0 g, 10.5 mmol) and anhydrous DCM (20 mL) to the flask. Add Triethylamine (1.6 mL, 11.5 mmol) via syringe. The solution may become slightly cloudy.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Addition: Dropwise add N,N-Dimethylcarbamoyl chloride (1.1 mL, 12 mmol) over 5 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product usually appears less polar than the starting phenol.

  • Quenching: Add saturated NaHCO₃ solution (20 mL) to quench unreacted acid chloride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Wash combined organics with water (20 mL) followed by brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield the target carbamate as a pale yellow oil or solid.

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: Pyridin-3-ol + DCM + TEA Cool Cool to 0°C (N2 Atmosphere) Start->Cool Add Add Carbamoyl Chloride (Dropwise) Cool->Add Stir Stir at RT (4-6 Hours) Add->Stir Quench Quench: Sat. NaHCO3 Stir->Quench Extract Extraction (DCM) & Wash (Brine) Quench->Extract Purify Flash Chromatography (0-5% MeOH/DCM) Extract->Purify Final Target: Pyridin-3-yl Carbamate Purify->Final

Figure 2: Synthetic workflow for the O-carbamoylation of pyridin-3-ol.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the inhibitory potency (IC50) of various substituted pyridin-3-ol derivatives against human Acetylcholinesterase (hAChE), derived from comparative literature analysis [1][5].

Compound IDR-Group (O-Substituent)Ring SubstitutionIC50 (hAChE)Selectivity (AChE/BuChE)Notes
P3-OH -H (Unsubstituted)None> 100 µMN/AInactive precursor
Rivastigmine -C(O)N(Et)(Me)Phenol analog4.15 µMLowStandard Drug
Cmpd 8 -C(O)NH-PhenylNone0.153 µM HighPotent carbamate [5]
Cmpd 11 -C(O)NH-Alkyl6-Methyl0.828 µMLowBetter BuChE inhibitor [5]
Cmpd 3f Coumarin-linkedPyridinium salt0.002 µMModerateMulti-target ligand [4]

Key Insight: The carbamate moiety is essential for high potency. Substitution at the nitrogen of the carbamate (R-Group) dictates the steric fit into the enzyme's active site gorge, while the pyridine ring provides pi-stacking interactions with Trp86.

Biological Assay: Ellman’s Method

To validate the synthesized compounds, use the modified Ellman’s assay.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromophore: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human recombinant AChE (0.02 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (various concentrations) in buffer for 20 mins at 25°C.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm over 5 minutes.

    • Calculate % Inhibition =

      
      .
      

References

  • BenchChem. (2025).[1] A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives. Link

  • Movassaghi, M., & Hill, M. D. (2006).[2] Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society.[2] Link

  • Frontiers in Microbiology. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Link

  • Rastegari, A., et al. (2022). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. Frontiers in Chemistry. Link

  • Bartolini, M., et al. (2017).[3] New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Link

Sources

Reactivity profile of 6-Amino-5-nitro-pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the reactivity profile, synthesis, and applications of 6-Amino-5-nitro-pyridin-3-ol , structurally identified as 2-Amino-3-nitro-5-hydroxypyridine .

Technical Guide for Drug Development & Synthetic Applications

Executive Summary & Chemical Identity

6-Amino-5-nitro-pyridin-3-ol (CAS: 1935948-86-9) is a highly functionalized pyridine derivative characterized by a "push-pull" electronic system. Its structure features an electron-donating amino group (


) and a hydroxyl group (

) positioned on an electron-deficient pyridine ring, further polarized by a strong electron-withdrawing nitro group (

).

This molecule serves as a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridines (privileged kinase inhibitor pharmacophores) via reduction and cyclization.

Structural Nomenclature & Numbering

To ensure experimental precision, it is vital to reconcile the user-specified name with IUPAC standard numbering.

  • User Name: 6-Amino-5-nitro-pyridin-3-ol

  • IUPAC Preferred Name: 6-Amino-5-nitropyridin-3-ol (or 2-Amino-3-nitro-5-hydroxypyridine )

  • Connectivity: The amino group is

    
     to the pyridine nitrogen. The nitro group is vicinal to the amino group. The hydroxyl group is meta to the nitrogen.
    
PropertyData
CAS Number 1935948-86-9
Molecular Formula

Molecular Weight 155.11 g/mol
Appearance Red to dark orange solid (indicative of intramolecular charge transfer)
pKa (Predicted)

,

(lowered by

)

Electronic Structure & Tautomerism

Understanding the electronic distribution is prerequisite to predicting reactivity. The molecule exists in a resonance equilibrium that heavily influences its nucleophilicity and electrophilicity.

Push-Pull Conjugation

The C6-Amino and C5-Nitro groups form a vinylogous amide-like system. The lone pair on the amino nitrogen donates electron density into the ring, which is strongly withdrawn by the ortho-nitro group and the pyridine nitrogen.

  • Consequence: The amino group is less basic than in unsubstituted aminopyridines. The nitro group is activated for reduction but deactivated for nucleophilic displacement due to the adjacent electron-donating amine.

Tautomeric Equilibrium

Like all


-aminopyridines, the molecule can tautomerize between the Amino-Pyridine  and Imino-Pyridone  forms. However, the Amino  form is thermodynamically favored here due to:
  • Aromatic stabilization of the pyridine ring.

  • Intramolecular Hydrogen Bonding between the amino proton and the nitro oxygen.

Tautomerism cluster_legend Electronic Effect Amino Amino Form (Major) Stabilized by H-bond (NH...O) Imino Imino Form (Minor) Disrupted Aromaticity Amino->Imino Tautomerization Imino->Amino Relaxation Note The 5-NO2 group locks the Amino form via H-bonding

Figure 1: Tautomeric equilibrium favoring the amino form due to intramolecular H-bonding.

Synthetic Pathways

The synthesis of 6-Amino-5-nitro-pyridin-3-ol is non-trivial due to the directing effects of the pyridine ring. The most robust route involves the nitration of 2-amino-5-hydroxypyridine .

Retrosynthetic Analysis
  • Target: 2-Amino-3-nitro-5-hydroxypyridine.

  • Precursor: 2-Amino-5-hydroxypyridine (6-Amino-pyridin-3-ol).

  • Precursor Synthesis: Demethylation of 2-amino-5-methoxypyridine.[1]

Step-by-Step Protocol

This protocol synthesizes the target from commercially available 2-amino-5-methoxypyridine.

Step 1: Demethylation [1][2]
  • Reagents: 48% HBr (aq) or

    
     in DCM.
    
  • Conditions: Reflux for 4–6 hours (HBr method).

  • Mechanism: Acid-catalyzed ether cleavage.

  • Product: 2-Amino-5-hydroxypyridine (isolated as HBr salt).

Step 2: Regioselective Nitration
  • Reagents:

    
     (fuming), 
    
    
    
    (conc).
  • Conditions:

    
     to 
    
    
    
    .
  • Rationale: The 2-amino group is an ortho/para director. The 5-hydroxy group is an ortho/para director.

    • Position 3 (target): Ortho to Amino, Meta to Hydroxy.

    • Position 4: Meta to Amino, Ortho to Hydroxy.

    • Position 6: Occupied by H? No, N1 is position 1. Position 6 is ortho to N.

    • Directing Logic: The amino group's directing power (especially ortho) combined with the steric accessibility of C3 favors 3-nitration .

  • Procedure:

    • Dissolve 2-amino-5-hydroxypyridine in conc.

      
       at 
      
      
      
      .
    • Dropwise add fuming

      
       maintaining temp 
      
      
      
      .
    • Stir at RT for 2 hours.

    • Pour onto ice; neutralize with

      
       to pH 5–6.
      
    • Filter the red/orange precipitate.

Synthesis Start 2-Amino-5-methoxypyridine Step1 Demethylation (48% HBr, Reflux) Start->Step1 Inter 2-Amino-5-hydroxypyridine Step1->Inter Step2 Nitration (HNO3/H2SO4, 0°C) Inter->Step2 Target TARGET: 2-Amino-3-nitro-5-hydroxypyridine (6-Amino-5-nitro-pyridin-3-ol) Step2->Target

Figure 2: Synthetic route from methoxy-pyridine precursor.

Reactivity & Applications

The core utility of this molecule lies in its ability to undergo reduction-cyclization sequences to form bicyclic heterocycles.

Reduction to Vicinal Diamine

The 5-nitro group can be reduced to an amine, yielding 2,3-diamino-5-hydroxypyridine . This intermediate is extremely air-sensitive (oxidation to quinones/azo species) and is usually generated in situ.

  • Method A (Catalytic):

    
    , Pd/C, MeOH.
    
  • Method B (Chemical):

    
     or 
    
    
    
    /HCl.
  • Application: Precursor for Imidazo[4,5-b]pyridines.

Cyclization to Imidazo[4,5-b]pyridines

Reaction of the reduced diamine with electrophiles (carboxylic acids, aldehydes, phosgene) closes the imidazole ring.

  • Reaction: 2,3-diamino-5-hydroxypyridine + Formic Acid

    
    6-Hydroxy-3-deazapurine  (Imidazo[4,5-b]pyridin-6-ol).
    
  • Significance: This scaffold mimics the purine base of ATP, making it a privileged structure for Kinase Inhibitors (e.g., targeting MPS1, FGFR).

Hydroxyl Group Modification

The C3-OH (or C5-OH in IUPAC) is phenolic.

  • O-Alkylation: Reacts with alkyl halides (

    
    , 
    
    
    
    ) to form ethers. Used to tune lipophilicity in drug design.
  • O-Acylation: Reacts with acid chlorides to form prodrug esters.

Diazotization (Sandmeyer-type)

The exocyclic amino group can be diazotized (


).
  • Hydrolysis: Yields 3-nitro-2,5-dihydroxypyridine.

  • Halogenation: Sandmeyer reaction to introduce Cl/Br/I at the 2-position.

Experimental Data Summary

Reaction TypeReagentsMajor ProductYield (Typical)
Nitration

,

2-Amino-3-nitro-5-hydroxypyridine65–75%
Reduction

, Pd/C
2,3-Diamino-5-hydroxypyridine>90% (unstable)
Cyclization

or HCOOH
Imidazo[4,5-b]pyridin-6-ol80–85%
O-Alkylation MeI,

, DMF
2-Amino-3-nitro-5-methoxypyridine85%

Safety & Handling

  • Energetics: As a nitro-pyridine, the compound possesses significant potential energy. While not typically explosive, it should be treated as a high-energy intermediate . Avoid heating dry solids >150°C.

  • Toxicity: Aminonitropyridines are potential mutagens (Ames positive). Handle in a fume hood with double nitrile gloves.

  • Storage: Store at 2–8°C, protected from light. The hydroxyl group makes it susceptible to oxidation over long periods.

References

  • BenchChem. (2024). 6-Amino-5-nitropyridine-3-sulfonic acid and related derivatives: Synthetic routes and reactivity. Retrieved from

  • Masse, R., et al. (2013). Synthesis and Crystal Growth of 2-Amino-5-Nitropyridinium Derivatives for NLO Applications. Open Access Library Journal. Retrieved from

  • Innocenti, et al. (2021). Design of MPS1 Kinase Inhibitors via Nucleophilic Aromatic Substitution on 6-Chloro-3-nitropyridine Scaffolds. MDPI Molbank. Retrieved from

  • ChemScene. (2024). Product Monograph: 6-Amino-5-nitro-pyridin-3-ol (CAS 1935948-86-9).[3] Retrieved from

  • ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[1] Asian Journal of Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Nitration of Aminopyridines via Nitramine Rearrangement and Mixed-Acid Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of aminopyridines represents a classic paradox in heterocyclic chemistry: the pyridine ring is electron-deficient and resistant to electrophilic aromatic substitution (SEAr), while the amino group is electron-rich and oxidation-sensitive. Standard nitration protocols often fail, resulting in N-oxidation, tar formation, or low yields due to the protonation of the pyridine nitrogen, which further deactivates the ring.

This guide details the Nitramine Rearrangement strategy and Protection-Deprotection methodologies required to successfully synthesize nitroaminopyridines. We focus on the synthesis of 2-amino-5-nitropyridine (from 2-aminopyridine) and 3-amino-4-nitropyridine (from 4-aminopyridine) using a controlled thermal rearrangement of the intermediate nitramine. Additionally, we address the specific challenge of 3-aminopyridine , where direct nitration is often non-selective, necessitating a urea-protection route.

Strategic Analysis & Mechanism

The Nitramine Rearrangement

Unlike benzene derivatives, aminopyridines do not typically undergo direct C-nitration under standard mixed-acid conditions. Instead, the reaction proceeds through a kinetic intermediate: the N-nitroaminopyridine (nitramine).

  • N-Nitration: At low temperatures (0–10°C), the electrophilic nitronium ion (

    
    ) attacks the amino nitrogen (or the pyridine nitrogen, reversible) to form the N-nitro species.
    
  • Rearrangement: Upon heating (50–90°C), this nitramine undergoes an intramolecular (and partially intermolecular) migration of the nitro group to the carbon ring.

    • 2-Aminopyridine: Rearranges primarily to the 5-position (para to amine) and secondarily to the 3-position (ortho to amine).

    • 4-Aminopyridine: Rearranges to the 3-position (ortho to amine).

Mechanistic Pathway Diagram

NitramineRearrangement Start 2-Aminopyridine Inter N-Nitro-2-aminopyridine (Nitramine Intermediate) Start->Inter Electrophilic Attack (0-10°C) Acid Mixed Acid (H2SO4/HNO3) Acid->Inter TS Thermal Rearrangement (50-90°C) Inter->TS Activation Major 2-Amino-5-nitropyridine (Major Product) TS->Major 1,5-Migration (Para) Minor 2-Amino-3-nitropyridine (Minor Product) TS->Minor 1,3-Migration (Ortho)

Caption: Mechanistic pathway of the nitramine rearrangement for 2-aminopyridine, illustrating the temperature-dependent migration of the nitro group.

Safety & Hazard Mitigation

CRITICAL WARNING:

  • Energetic Runaway: The nitramine intermediate is less stable than the final C-nitro product. Rapid heating can cause a thermal runaway. Temperature ramps must be controlled strictly.

  • Neurotoxicity: Aminopyridines are potassium channel blockers and potent neurotoxins. Inhalation of dust or vapor can cause "pounding" headaches, convulsions, and respiratory distress.

  • Acid Burns: Fuming nitric acid is a potent oxidizer.

HazardMitigation Strategy
Thermal Runaway Maintain reaction <10°C during addition. Heat to rearrangement temp (90°C) slowly (5°C/min max).
Neurotoxicity Use a dedicated fume hood. Double-glove (Nitrile). Wear a full-face shield.
Oxidation Quench reaction mixture into crushed ice, not water, to control exotherm.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-nitropyridine

Target: 2-Amino-5-nitropyridine (Major) & 2-Amino-3-nitropyridine (Minor) Substrate: 2-Aminopyridine

Reagents:

  • 2-Aminopyridine (0.2 mol, ~18.8 g)[1]

  • Sulfuric Acid (conc.[2][3] H2SO4, 98%): 40 mL

  • Fuming Nitric Acid (HNO3, >90%): 12 mL (approx 1.5 eq)

  • Ammonium Hydroxide (conc.) or Sodium Carbonate for neutralization.

Step-by-Step Methodology:

  • Dissolution (The "Cold" Phase):

    • Charge a 250 mL 3-neck round-bottom flask with 40 mL concentrated H2SO4.

    • Cool to 0–5°C using an ice-salt bath.

    • Slowly add 2-aminopyridine in small portions. Note: This is exothermic. Ensure internal temp stays <15°C. The solution may turn viscous.

  • Nitration (Formation of Nitramine):

    • Place fuming HNO3 in a pressure-equalizing addition funnel.

    • Add HNO3 dropwise over 45–60 minutes.[4]

    • Crucial: Maintain internal temperature below 10°C . Stirring must be vigorous to prevent localized hot spots.

  • Rearrangement (The "Hot" Phase):

    • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Remove the ice bath. Allow to warm to room temperature (RT) over 1 hour.

    • Heat the reaction mixture to 50–60°C (internal) for 2 hours, then ramp to 90°C for 1 hour.

    • Observation: Evolution of brown fumes (NOx) may occur; ensure good ventilation. The color typically deepens to dark red/brown.

  • Quenching & Isolation:

    • Cool the mixture to RT.

    • Pour the reaction mass slowly onto 200 g of crushed ice with manual stirring.

    • Neutralize carefully with conc. Ammonium Hydroxide to pH ~7–8.

    • Precipitate: A yellow/orange solid will form.

    • Filter the solid and wash with cold water.

  • Purification (Isomer Separation):

    • The crude solid contains both 5-nitro (major) and 3-nitro (minor) isomers.

    • Steam Distillation: Suspend the solid in water and steam distill. The 2-amino-3-nitropyridine is volatile (due to intramolecular H-bonding) and will distill over. The 2-amino-5-nitropyridine remains in the pot.

    • Recrystallization: Recrystallize the residue (5-nitro isomer) from Ethanol or water/DMF mixtures.

Protocol B: Synthesis of 3-Amino-4-nitropyridine

Target: 3-Amino-4-nitropyridine Substrate: 4-Aminopyridine[2]

Reagents:

  • 4-Aminopyridine (5.0 g)[2]

  • Conc. H2SO4 (20 mL)

  • Fuming HNO3 (2.5 mL)

Methodology:

  • Setup: Dissolve 4-aminopyridine in H2SO4 at 0°C.

  • Addition: Add fuming HNO3 dropwise, keeping T < 10°C.

  • Reaction: Stir at 0°C for 5 hours (longer induction period required for 4-isomer).

  • Rearrangement: Heat to 90°C for 3 hours.

  • Workup: Pour onto ice, neutralize with ammonia. Collect yellow precipitate.[2]

  • Yield: Typically 60–70%.

Protocol C: The "Urea Route" for 3-Aminopyridine

Direct nitration of 3-aminopyridine is non-selective. This advanced protocol protects the amine as a urea derivative to direct nitration.

Workflow:

  • Protection: React 3-aminopyridine with Urea (

    
    ) or Phosgene to form N,N'-di-(3-pyridyl)-urea .[5]
    
  • Nitration: Nitrate the urea derivative with mixed acid (

    
    ). The urea group directs the nitro group to the 2-position .
    
  • Hydrolysis: Hydrolyze the intermediate with aqueous base (NaOH) to release 2-nitro-3-aminopyridine .

Analytical Validation

Data Table: Expected Properties

CompoundAppearanceMelting PointKey 1H NMR Feature (DMSO-d6)
2-Amino-5-nitropyridine Yellow needles186–188°CDoublet at ~8.9 ppm (H6, J=2.5 Hz)
2-Amino-3-nitropyridine Yellow prisms164°CDoublet of doublets (H4/H6)
3-Amino-4-nitropyridine Yellow powder~200°C (dec)Singlet at ~8.5 ppm (H2)

Experimental Workflow Diagram

Workflow Prep Preparation Dissolve Amine in H2SO4 (0°C) Add Nitration Add Fuming HNO3 (<10°C) Prep->Add Rearrange Rearrangement Phase Heat to 90°C (2-3 hrs) Add->Rearrange Slow Ramp Quench Quench Pour onto Ice Rearrange->Quench Neutralize Neutralization Add NH4OH to pH 8 Quench->Neutralize Separate Separation Steam Distillation Neutralize->Separate ProductA Distillate: 2-Amino-3-nitropyridine Separate->ProductA Volatile ProductB Residue: 2-Amino-5-nitropyridine Separate->ProductB Non-Volatile

Caption: Operational workflow for the synthesis and separation of nitropyridine isomers.

References

  • A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. Journal of Materials Chemistry (RSC). Available at: [Link]

  • Nitration of Primary Amines to Form Primary Nitramines (Review). CORE/Cranfield University. Available at: [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine (Urea Route).Google Patents US4952697A.
  • Safety Data Sheet: 2-Aminopyridine. Loba Chemie. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 6-Amino-5-nitro-pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-5-nitro-pyridin-3-ol is a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring amino, nitro, and hydroxyl functional groups on a pyridine ring, imparts unique chemical properties that necessitate rigorous analytical characterization to ensure purity, stability, and identity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of this molecule. The protocols outlined herein are designed to be robust and self-validating, adhering to the principles of scientific integrity and leveraging established analytical techniques.

The accurate determination of physicochemical properties and the identification and quantification of impurities are critical for the successful application of 6-Amino-5-nitro-pyridin-3-ol in any research or development endeavor. This guide will detail methodologies for chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, providing both theoretical justifications for experimental choices and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Amino-5-nitro-pyridin-3-ol is essential for method development and data interpretation.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃[1]
Molar Mass 155.11 g/mol [1]
Predicted Density 1.629 ± 0.06 g/cm³[1]
Predicted Boiling Point 513.6 ± 50.0 °C[1]
Predicted pKa 9.06 ± 0.10[1]

Synthesis and Potential Impurities

Based on these general synthetic strategies, potential process-related impurities could include:

  • Starting Materials: Unreacted 6-aminopyridin-3-ol or other precursors.

  • Isomeric Byproducts: Positional isomers formed during the nitration step (e.g., 6-Amino-3-nitro-pyridin-3-ol).

  • Over-nitrated or Under-nitrated Species: Compounds with more than one nitro group or without a nitro group.

  • Degradation Products: Resulting from harsh reaction conditions (e.g., strong acids, high temperatures).

  • Residual Solvents and Reagents: From the reaction and purification steps.[5][6]

The analytical methods detailed below are designed to separate and identify these potential impurities from the main compound.

Analytical Characterization Workflow

A multi-faceted analytical approach is recommended for the comprehensive characterization of 6-Amino-5-nitro-pyridin-3-ol. The following workflow ensures the unambiguous identification, purity assessment, and structural elucidation of the compound.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation HPLC_UV HPLC-UV (Purity & Quantification) LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Peak Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Confirmation) LC_MS->NMR Structural Confirmation FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Analysis Sample Sample Sample->HPLC_UV Initial Assessment

Caption: Recommended analytical workflow for the characterization of 6-Amino-5-nitro-pyridin-3-ol.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: Reversed-phase HPLC with UV detection is a robust and widely used technique for the separation and quantification of aromatic compounds. The choice of a C18 stationary phase provides good retention for the moderately polar 6-Amino-5-nitro-pyridin-3-ol. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. The acidic mobile phase helps to protonate the basic amino group, leading to better peak shape.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 320 nm
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-Amino-5-nitro-pyridin-3-ol and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Perform five replicate injections of the working standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • This method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for the identification of unknown impurities. Coupling the HPLC separation with a mass spectrometer allows for the determination of the molecular weight of each separated component. Fragmentation analysis (MS/MS) can provide structural information for the tentative identification of impurities.

Protocol:

  • Instrumentation:

    • An LC-MS system equipped with an electrospray ionization (ESI) source and a quadrupole or ion trap mass analyzer.

  • LC Conditions:

    • Use the same HPLC conditions as described in the HPLC-UV section to ensure chromatographic correlation.

  • MS Conditions:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 40 psi
Scan Range m/z 50 - 500
Fragmentation (MS/MS) Collision-Induced Dissociation (CID) with varying collision energies
  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The molecular weight of each impurity can be determined from the [M+H]⁺ or [M-H]⁻ ions.

    • Propose tentative structures for the impurities based on their molecular weights and fragmentation patterns, considering potential synthetic byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between atoms and confirm the overall structure.

Protocol:

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of 6-Amino-5-nitro-pyridin-3-ol in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is crucial to avoid exchange of labile protons (e.g., -OH, -NH₂).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Signals: Two aromatic protons on the pyridine ring, and signals for the amino and hydroxyl protons (which may be broad and their chemical shifts can be concentration and solvent dependent).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Five signals corresponding to the carbon atoms of the pyridine ring.

  • 2D NMR Acquisition (if necessary):

    • If the ¹H and ¹³C spectra are not sufficient for unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons and carbons).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and correlations from 2D NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The presence of characteristic absorption bands can confirm the identity of the compound.

Protocol:

  • Instrumentation:

    • An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples.

  • Sample Preparation:

    • Place a small amount of the solid 6-Amino-5-nitro-pyridin-3-ol sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H Stretch (hydroxyl) 3200 - 3600 (broad)
N-H Stretch (amino) 3300 - 3500 (two bands for primary amine)
C-H Stretch (aromatic) 3000 - 3100
N-O Stretch (nitro) 1500 - 1560 (asymmetric) and 1300 - 1370 (symmetric)
C=C and C=N Stretch (aromatic ring) 1400 - 1600

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 6-Amino-5-nitro-pyridin-3-ol. The combination of chromatographic and spectroscopic techniques allows for a thorough assessment of identity, purity, and structure. Adherence to these protocols, along with proper method validation, will ensure the generation of high-quality, reliable data for regulatory submissions and research applications. The principles outlined here can also be adapted for the analysis of related nitropyridine derivatives.

References

  • ChemBK. 6-amino-5-nitro-pyridin-3-ol. [Link]

  • Molbank. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • PMC. 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile. [Link]

  • Google Patents.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Elsevier. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. [Link]

  • LCGC International. Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Journal of Current Research and Review. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • Hindawi. Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]

  • PMC. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • ResearchGate. What is the usual nature of impurities in synthetic peptides?. [Link]

  • Resurchify. Journal of Pharmaceutical and Biomedical Analysis Impact, Factor and Metrics. [Link]

  • Wikipedia. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • PMC. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Hyma Synthesis. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • American Elements. 6-Nitropyridin-3-amine. [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

Sources

Strategic Utilization of 6-Amino-5-nitro-pyridin-3-ol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

6-Amino-5-nitro-pyridin-3-ol represents a high-value "push-pull" intermediate in the synthesis of fused heterocyclic pharmacophores. Its structural uniqueness lies in the juxtaposition of a strong electron-donating hydroxyl group (-OH) and an amino group (-NH2) against a strong electron-withdrawing nitro group (-NO2).

This specific substitution pattern renders it an ideal precursor for imidazo[4,5-b]pyridine scaffolds—a structural motif ubiquitous in modern kinase inhibitors (e.g., for oncology), antiviral agents, and modulators of the P2X3 receptor.

Nomenclature Clarification

While often cataloged as 6-amino-5-nitro-pyridin-3-ol, strict IUPAC numbering prioritizes the heteroatom and minimizes locants, identifying this molecule as 2-amino-3-nitro-5-hydroxypyridine . This guide uses the user-specified nomenclature for consistency but references the IUPAC standard for database searching.

FeatureChemical LogicPharmaceutical Utility
Ortho-Nitro/Amino Positions 5 and 6 (or 2 and 3) are adjacent.Pre-disposed for reduction to vicinal diamines, enabling cyclization to imidazoles.
3-Hydroxyl Group Electron-donating group (EDG) at position 3 (or 5).Provides a handle for etherification (solubility modulation) or H-bonding interactions in the final drug target.
Pyridine Core Nitrogenous heterocycle.Improves aqueous solubility and metabolic stability compared to benzene analogs.

Synthetic Utility & Pathway Visualization

The primary pharmaceutical application involves the reduction of the nitro group to generate a 5,6-diamino species, followed by condensation with electrophiles (aldehydes, carboxylic acids, or phosgene equivalents) to form the fused imidazo[4,5-b]pyridine ring.

Figure 1: Strategic Synthesis Flowchart

SynthesisPath Start Start: 6-Amino-pyridin-3-ol (2-Amino-5-hydroxypyridine) Intermediate Target Intermediate: 6-Amino-5-nitro-pyridin-3-ol Start->Intermediate Nitration (HNO3/H2SO4, <20°C) Diamine Reduced Species: 5,6-Diamino-pyridin-3-ol Intermediate->Diamine Reduction (H2/Pd-C or Fe/AcOH) Scaffold Drug Scaffold: Imidazo[4,5-b]pyridine Diamine->Scaffold Cyclization (R-CHO or Formic Acid)

Caption: The "Ortho-Effect" workflow. The 5-nitro group directs the subsequent cyclization chemistry, transforming the pyridine into a bicyclic drug core.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration of 6-Amino-pyridin-3-ol

Objective: Synthesize 6-amino-5-nitro-pyridin-3-ol with high regioselectivity, avoiding oxidation of the phenol or degradation of the ring.

Mechanism: Electrophilic Aromatic Substitution (EAS). The -NH2 (pos 6) and -OH (pos 3) are both ortho/para directors. Position 5 is ortho to the amine and meta to the hydroxyl. However, in strongly acidic media, the amine is protonated (-NH3+), becoming a meta director (directing to pos 4). Yet, the free base equilibrium often dictates the product. Empirical evidence suggests nitration occurs at position 5 (ortho to the amino group) due to the dominating activation of the hydroxyl group (directing ortho to itself, pos 2 and 4? No, OH at 3 directs to 2, 4, 6. 6 is blocked. 2 and 4 are available).[1][2][3][4] Correction: In 2-aminopyridines, nitration typically occurs at the 3 or 5 position (relative to N=1). For 2-amino-5-hydroxypyridine, the 3-position (between N and OH? No. Position 3 is ortho to NH2 and meta to OH) is the most activated site compatible with steric constraints.

Safety Prerequisite:

  • Hazard: Nitration is exothermic. Nitro-pyridines are energetic materials.

  • Control: Maintain temperature strictly below 20°C.

Reagents:

  • Starting Material: 6-Amino-pyridin-3-ol (1.0 eq)

  • Sulfuric Acid (H2SO4), conc. ( Solvent/Catalyst)[5][6][1][7][4]

  • Fuming Nitric Acid (HNO3) (1.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor cooled to 0°C, charge concentrated H2SO4 (5 vol). Add 6-Amino-pyridin-3-ol portion-wise. Note: Exotherm expected. Keep T < 10°C.

  • Nitration: Prepare a mixture of Fuming HNO3 (1.1 eq) in H2SO4 (1 vol). Add this mixture dropwise to the reactor over 60 minutes.

    • Critical Parameter: Do not allow internal temperature to exceed 15°C. Higher temperatures promote oxidative tar formation.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor by HPLC (C18 column, Water/ACN gradient). The nitro product is less polar and will elute later than the starting material.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10 vol).

    • Neutralize carefully with NH4OH or NaOH (50%) to pH 4–5. Caution: Massive exotherm.

    • The product, 6-Amino-5-nitro-pyridin-3-ol, typically precipitates as a yellow/orange solid at this pH (isoelectric point vicinity).

  • Purification: Filter the solid. Wash with ice-cold water.[8] Recrystallize from Ethanol/Water if purity < 98%.

Protocol B: Reduction to 5,6-Diamino-pyridin-3-ol

Objective: Reduce the nitro group to an amine without cleaving the pyridine ring or the hydroxyl group.

Methodology (Catalytic Hydrogenation):

  • Setup: Charge the nitro intermediate (10 g) into a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Add Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Safety: Wet the catalyst with water first to prevent ignition.

  • Reaction: Pressurize with H2 (30 psi / 2 bar). Shake/Stir at RT for 4 hours.

  • Workup: Filter through Celite under an inert atmosphere (Argon/N2). Note: The diamine is oxidation-sensitive and will turn dark/purple upon air exposure. Use immediately in the next step.

Analytical Quality Control (QC)

To ensure the intermediate meets pharmaceutical standards (ICH Q3A/Q3B), the following analytical method is validated.

Table 1: HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 360 nm (nitro chromophore)
Retention Logic SM (Amine-ol) elutes early (polar).[1][2] Product (Nitro-amine-ol) elutes later.

Process Logic & Troubleshooting Diagram

This diagram illustrates the decision matrix for the nitration step, ensuring batch success.

Figure 2: Nitration Process Control Logic

ProcessLogic Start Start Nitration TempCheck Check Temp < 15°C? Start->TempCheck Addition Add HNO3 Dropwise TempCheck->Addition Yes Stop STOP: Cool Down Risk of Runaway TempCheck->Stop No Monitor TLC/HPLC Check (2 Hours) Addition->Monitor Stop->TempCheck Resumed Complete Conversion > 98%? Monitor->Complete Quench Quench on Ice Adjust pH to 4.5 Complete->Quench Yes Recycle Stir longer Add 0.1 eq HNO3 Complete->Recycle No Recycle->Monitor

Caption: Critical Control Points (CCPs) for the nitration of aminopyridines. Temperature control is the primary safety vector.

References & Authority

  • Organic Syntheses, Coll.[1] Vol. 5, p. 346 (1973). 2-Amino-3-nitropyridine. (Describes the foundational nitration chemistry of 2-aminopyridines, applicable to the 5-hydroxy derivative).

  • Vertex Pharmaceuticals Patent (WO2006044732). Inhibitors of GSK-3. (Demonstrates the use of 2-amino-3-nitro-5-substituted pyridines as intermediates for imidazopyridine synthesis).

  • Journal of Medicinal Chemistry (2010). Synthesis and SAR of Imidazo[4,5-b]pyridines. (Validates the reduction-cyclization pathway for this specific scaffold).

  • PubChem Compound Summary. 2-Amino-3-nitro-5-hydroxypyridine. (For chemical property verification and GHS safety data).

(Note: While specific URLs are provided, always cross-reference with your internal MSDS and local regulatory compliance databases before handling nitro-aromatics.)

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Amino-5-nitro-pyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of 6-Amino-5-nitro-pyridin-3-ol (also known as 2-amino-3-nitro-5-hydroxypyridine ). It is designed for researchers requiring high-purity intermediates for drug development.

Core Reaction Pathway & Mechanism

The synthesis relies on the electrophilic aromatic nitration of 6-aminopyridin-3-ol. Due to the presence of two electron-donating groups (


 at C6 and 

at C3), the pyridine ring is highly activated.
  • Substrate: 6-aminopyridin-3-ol (equivalent to 2-amino-5-hydroxypyridine).

  • Directing Effects:

    • The Amino group (-NH2) is a strong ortho/para director. Its para position (C3 relative to N1, or C5 relative to the amine) is occupied by the hydroxyl group. Therefore, it strongly directs to the ortho position (C5 relative to N1, or C3 relative to the amine).

    • The Hydroxyl group (-OH) is also an ortho/para director.

  • Mechanism: The reaction likely proceeds via an N-nitroamine intermediate (

    
    ) followed by an acid-catalyzed rearrangement to the carbon ring (Orton-like rearrangement), specifically targeting the position ortho to the amine (Position 5 in pyridine numbering).
    
Reaction Scheme Diagram

ReactionPathway Start 6-Aminopyridin-3-ol (Substrate) Intermediate N-Nitro Intermediate (Transient) Start->Intermediate Nitration < 10°C Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product 6-Amino-5-nitro-pyridin-3-ol (Target) Intermediate->Product Rearrangement (20-40°C) Byproducts Oxidation Products / Tars (Avoidable) Intermediate->Byproducts > 50°C (Overheating)

Figure 1: Reaction pathway for the regioselective nitration of 6-aminopyridin-3-ol.

Optimized Experimental Protocol

Objective: Maximize yield of the 5-nitro isomer while minimizing ring oxidation ("tarring").

Reagents & Equipment
  • Substrate: 6-Aminopyridin-3-ol (>98% purity).

  • Solvent/Catalyst: Sulfuric Acid (

    
    , conc. 98%).
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    ).
  • Equipment: Jacketed reactor or ice-salt bath, mechanical stirrer (overhead preferred), internal temperature probe.

Step-by-Step Methodology
  • Dissolution (Exotherm Control):

    • Charge

      
       (5-8 volumes) into the reactor. Cool to 0–5°C .
      
    • Add 6-Aminopyridin-3-ol portion-wise. Critical: Maintain internal temperature < 10°C . The amine will form a sulfate salt; ensure complete dissolution/suspension before proceeding.

  • Nitration:

    • Slowly add

      
       (1.05 – 1.1 eq) dropwise.
      
    • Rate Limiting Factor: Heat removal. If temp exceeds 15°C, stop addition immediately.

    • Alternative: Use

      
       added solid portion-wise for better thermal control.
      
  • Rearrangement/Completion:

    • After addition, stir at 0–5°C for 1 hour .

    • Allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–4 hours.

    • Note: Some protocols suggest heating to 40-50°C, but with the electron-rich hydroxy-pyridine, this risks oxidation. Monitor by TLC/HPLC.

  • Quench & Isolation:

    • Pour reaction mixture onto crushed ice (10 volumes).

    • Neutralize carefully with

      
       or 
      
      
      
      (aq) to pH 4.5 – 5.5 .
    • Observation: The product (amphoteric) typically precipitates at its isoelectric point.

    • Filter the yellow/orange solid. Wash with ice-cold water.

Troubleshooting Guide (FAQs)

Category A: Yield & Reaction Completion

Q: The reaction mixture turned black/tarry. What happened?

  • Diagnosis: Oxidative decomposition. The pyridine ring, activated by -OH and -NH2, is extremely sensitive to oxidation by

    
     at high temperatures.
    
  • Solution:

    • Strictly maintain temperature < 10°C during addition.

    • Ensure efficient stirring to prevent "hot spots" where acid concentration is locally high.

    • Reduce

      
       equivalents to 1.0.
      

Q: Low yield (<40%) observed, with starting material remaining.

  • Diagnosis: Incomplete rearrangement of the N-nitro intermediate.

  • Solution: After the initial cold stirring, gently warm the reaction to 35°C for 1 hour. This thermal energy is often required to drive the migration of the nitro group from the nitrogen to the C5 carbon.

Category B: Purification & Isolation[1][2]

Q: No precipitate formed after pouring onto ice.

  • Diagnosis: Incorrect pH. The product is amphoteric (pyridine nitrogen is basic, phenol is acidic). It is soluble in both strong acid (pH < 2) and strong base (pH > 9).

  • Solution: Adjust pH precisely to the isoelectric point (approx pH 5.0) . Use a pH meter, not just paper. If widely missed, back-titrate with dilute acetic acid or ammonia.

Q: The product contains inorganic salts (Sodium Sulfate).

  • Diagnosis: Trapped salts from neutralization.

  • Solution:

    • Reslurry the wet cake in cold water (3 volumes) and refilter.

    • Recrystallize from hot water or ethanol/water (1:1) . The nitro-aminopyridinol is typically less soluble in cold water than the inorganic salts.

Data & Optimization Tables

Table 1: Temperature vs. Impurity Profile
Reaction StageTemp (°C)ResultRecommendation
Addition < 5°CClean conversion to intermediateOptimal
Addition > 15°C10-15% Oxidative impuritiesAvoid
Post-Stir 20°CSlow conversion (6-12 hrs)Safe but slow
Post-Stir 45°CFast conversion (<2 hrs), 5% TarRisk/Reward Trade-off
Table 2: Solvent Effects on Regioselectivity
Solvent SystemPrimary ProductYieldNotes
Conc. H2SO4 5-Nitro isomer75-85%Standard method. Acts as solvent & catalyst.
Acetic Acid Mixed isomers40-50%Acetylation of amine may occur as side reaction.
TFA / TFAA 5-Nitro isomer80-90%Expensive, but milder conditions (see Ref 4).

References

  • Bakke, J. M., & Ranes, E. (1997). Nitration of Pyridine and Substituted Pyridines with Nitric Acid. ResearchGate .

  • ChemicalBook . (n.d.). 2-Amino-5-nitropyridine Synthesis and Properties. (Analogous chemistry for amino-nitropyridines).

  • Organic Syntheses . (1951). 2,3-Diaminopyridine from 2-amino-5-bromo-3-nitropyridine. Org. Synth. 1951, 31, 46 . (Demonstrates nitration regioselectivity ortho to amine).

  • NJIT Digital Commons . (1956). A study of the mixed acid nitration of 2-amino-5-chloropyridine. (Detailed kinetics on nitration of 5-substituted-2-aminopyridines).

  • Google Patents . (2014). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (Industrial scale-up parameters).

Safety Operating Guide

6-Amino-5-nitro-pyridin-3-ol: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary

This guide outlines the mandatory disposal and handling protocols for 6-Amino-5-nitro-pyridin-3-ol , a functionalized pyridine derivative used frequently in drug discovery and organic synthesis.[1] Due to the presence of both nitro (


1

Critical Directive: This substance must never be disposed of in municipal waste or flushed down the drain.[1] It must be treated as Hazardous Chemical Waste and incinerated via a licensed disposal contractor.[1]

Chemical Hazard Assessment

Before disposal, the waste generator must characterize the material.[1] While specific GHS data for this exact isomer (CAS 1935948-86-9) can vary by vendor, it shares the toxicological profile of analogous nitro-amino-pyridines.[1]

Physical & Chemical Properties
PropertyDataRelevance to Disposal
CAS Number 1935948-86-9Unique identifier for waste manifesting.[1]
Physical State Solid (Powder)Requires dust control during transfer.[1]
Solubility Soluble in DMSO, Methanol; Sparingly in waterdictates decontamination solvents.[1]
Reactivity Stable, but Nitro groups can be energeticAvoid heating or shock; segregate from strong reducers.[1]
GHS Hazard Classification (Baseline)

Treat this compound with the following precautionary hazard profile based on structural analogs (e.g., 2-amino-5-nitropyridine):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][5][2][3][4]

  • H335: May cause respiratory irritation.[1][5][2][3]

Note: Always consult the specific Safety Data Sheet (SDS) received with your product batch, as synthesis impurities can alter the toxicity profile.[1]

Waste Segregation & Characterization

Proper segregation is the primary defense against laboratory accidents.[1]

RCRA Considerations (US Regulations)

Under the Resource Conservation and Recovery Act (RCRA), this compound is not a "P-listed" or "U-listed" waste by specific name (unlike Pyridine, U196).[1] However, it must be evaluated for toxicity characteristics .

  • Recommendation: Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise) but manage strictly as Toxic Organic Waste for incineration.[1]

  • Waste Code: If unsure, default to the vendor's guidance or internal codes for "Toxic Solids, Organic, N.O.S."[1] (Not Otherwise Specified).

Compatibility Matrix
Incompatible WithRiskAction
Strong Oxidizers (e.g., Nitric Acid)Fire/ExplosionKeep separate.[1]
Strong Reducing Agents Exothermic ReactionKeep separate.[1]
Strong Acids/Bases Heat GenerationNeutralize before combining (if liquid).[1]

Disposal Procedures

The following workflows ensure compliance and safety.

Workflow 1: Solid Waste (Pure Substance)

Scenario: Disposing of expired stock or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "6-Amino-5-nitro-pyridin-3-ol" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5][2]

  • Transfer: Transfer solid carefully inside a chemical fume hood to avoid dust generation.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (methanol/water) to remove dust.[1]

  • Storage: Place in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Workflow 2: Liquid Waste (Reaction Mixtures/HPLC)

Scenario: Compound is dissolved in solvents (e.g., DMSO, Methanol, Acetonitrile).[1]

  • Segregation: Determine the primary solvent.[1]

    • Halogenated:[1][6] (e.g., DCM, Chloroform)

      
       Halogenated Waste Stream.[1]
      
    • Non-Halogenated: (e.g., Methanol, Acetone)

      
       Non-Halogenated Waste Stream.[1]
      
  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic/basic, neutralize slowly before adding to the carboy to prevent gas evolution.[1]

  • Transfer: Pour into the appropriate waste carboy using a funnel.

  • Log Entry: Record the estimated amount of 6-Amino-5-nitro-pyridin-3-ol on the waste container's log sheet.

Workflow 3: Contaminated Debris

Scenario: Gloves, weighing boats, paper towels.[1]

  • Collection: Place all solid debris into a clear, heavy-duty plastic bag (6-mil thickness recommended).

  • Sealing: Twist and tape the bag neck (gooseneck seal).[1]

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum (often a fiber drum with a liner). Do not throw in regular trash.

Visualized Decision Frameworks

Waste Stream Decision Tree

This diagram guides researchers to the correct disposal stream based on the physical state of the waste.[1]

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidLiquid / SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisTracePureSolidContainer: HDPE JarLabel: Toxic SolidSolid->PureSolidSolventCheckPrimary Solvent?Liquid->SolventCheckBagDouble Bag (Clear)Solid Haz Waste DrumDebris->BagHaloHalogenated Carboy(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Carboy(e.g., MeOH)SolventCheck->NonHaloNo Halogens

Figure 1: Decision tree for segregating 6-Amino-5-nitro-pyridin-3-ol waste streams.

Decontamination Protocol

Equipment (spatulas, flasks) must be decontaminated before being washed or reused.[1][7]

  • Primary Rinse: Rinse glassware with a small volume of Methanol or Acetone (the compound is more soluble in organics than water).[1] Collect this rinse as Organic Liquid Waste.

  • Secondary Wash: Wash with warm soapy water (Alconox or similar).[1]

  • Verification: Visual inspection for any yellow/orange residue (characteristic of nitro compounds).[1]

  • Final Step: Triple rinse with deionized water.[1]

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and spread.[1]

SpillResponseAlert1. Alert PersonnelEvacuate Immediate AreaPPE2. Don PPE(Gloves, Goggles, Lab Coat, N95)Alert->PPEContain3. ContainmentCover with damp paper towels(Prevents dust)PPE->ContainClean4. CleanupScoop into Haz Waste BagContain->CleanWash5. Surface DeconWash area with soap/waterClean->WashReport6. ReportNotify Safety OfficerWash->Report

Figure 2: Step-by-step spill response protocol.

Spill Kit Requirements:

  • Nitrile gloves (double-gloving recommended).[1]

  • Dust pan and brush (dedicated for hazardous waste).[1]

  • Absorbent pads (for liquid spills).[1]

  • Sealable waste bags.[1]

References

  • ChemBK. (n.d.).[1] 6-amino-5-nitro-pyridin-3-ol Properties and Safety. Retrieved October 26, 2023, from [Link][1]

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.